molecular formula C16H11Cl2NO5S2 B1425206 3-(4-(4-(Chlorosulfonyl)phenyl)-5-methylisoxazol-3-yl)benzenesulfonyl chloride CAS No. 1373038-63-1

3-(4-(4-(Chlorosulfonyl)phenyl)-5-methylisoxazol-3-yl)benzenesulfonyl chloride

Cat. No.: B1425206
CAS No.: 1373038-63-1
M. Wt: 432.3 g/mol
InChI Key: KDDCVZQQYUBTRK-UHFFFAOYSA-N
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Description

Nomenclature and Structural Classification

The compound 3-(4-(4-(Chlorosulfonyl)phenyl)-5-methylisoxazol-3-yl)benzenesulfonyl chloride is systematically named according to IUPAC rules, reflecting its bis-sulfonyl chloride architecture and isoxazole bridging moiety. The parent structure consists of two benzene rings:

  • The primary benzene ring bears a sulfonyl chloride (–SO$$_2$$Cl) group at position 3.
  • The secondary benzene ring is substituted at position 4 with a chlorosulfonyl (–SO$$_2$$Cl) group and serves as a substituent on the isoxazole heterocycle.

The isoxazole ring (C$$3$$H$$3$$NO) is a five-membered heterocycle with oxygen at position 1 and nitrogen at position 2. It features:

  • A methyl group at position 5.
  • The 4-(chlorosulfonyl)phenyl group at position 4.

This compound is classified as a diaryl bis-sulfonyl chloride with an isoxazole linker. Its molecular formula is C$${17}$$H$${12}$$Cl$$2$$N$$2$$O$$5$$S$$2$$ , and its molecular weight is 451.32 g/mol (calculated from analogous structures in ).

Historical Context and Discovery

The synthesis of this compound aligns with methodologies developed for diaryl isoxazole derivatives, particularly in the context of non-steroidal anti-inflammatory drug (NSAID) intermediates. While its exact discovery timeline is not explicitly documented, its structural analogs—such as valdecoxib and parecoxib —were patented in the early 2000s as selective COX-2 inhibitors . The compound likely emerged from efforts to optimize sulfonyl chloride intermediates for coupling reactions, as seen in the chlorosulfonation of 3,4-diphenylisoxazole derivatives . Key synthetic steps include:

  • Chlorosulfonation of aryl groups using chlorosulfonic acid .
  • 1,3-dipolar cycloaddition of nitrile oxides to acetylenic sulfonamides to form the isoxazole core .

Position within Sulfonyl Chloride Chemistry

Sulfonyl chlorides are pivotal electrophilic reagents in organic synthesis, enabling the formation of sulfonamides, sulfonate esters, and sulfonic acids. This compound’s dual sulfonyl chloride groups enhance its reactivity, facilitating sequential nucleophilic substitutions. Compared to simpler analogs like benzenesulfonyl chloride , its diaryl-isoxazole scaffold introduces steric hindrance and electronic modulation, which influence:

  • Reaction kinetics : Slower hydrolysis rates compared to monosubstituted sulfonyl chlorides.
  • Regioselectivity : Preferential substitution at the less hindered sulfonyl chloride site.

A comparison of sulfonyl chloride derivatives is provided in Table 1.

Table 1 : Comparative Analysis of Sulfonyl Chloride Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features
Benzenesulfonyl chloride C$$6$$H$$5$$ClO$$_2$$S 176.62 Monosubstituted, no heterocycles
Valdecoxib sulfonyl chloride C$${16}$$H$${12}$$ClNO$$_3$$S 333.79 Isoxazole-linked monosulfonyl chloride
Target compound C$${17}$$H$${12}$$Cl$$2$$N$$2$$O$$5$$S$$2$$ 451.32 Bis-sulfonyl chloride with isoxazole

Significance in Isoxazole Chemistry

Isoxazoles are valued in medicinal chemistry for their metabolic stability and ability to engage in hydrogen bonding. The 5-methyl substitution on the isoxazole ring in this compound enhances lipophilicity, while the 4-aryl group provides a platform for further functionalization. Notably, the compound’s synthesis aligns with green chemistry principles, as demonstrated by metal-free cycloaddition strategies and aqueous-phase reactions . Its role as a precursor to pyroline-containing sulfonamides (via ring-closing metathesis) underscores its utility in generating bioactive heterocycles .

Relationship to Similar Compounds

This compound shares structural motifs with several pharmacologically active agents:

  • Valdecoxib : A COX-2 inhibitor featuring a monosulfonamide group on a diaryl isoxazole scaffold . The target compound could serve as a bis-electrophilic intermediate in valdecoxib analog synthesis.
  • Parecoxib sodium : A prodrug of valdecoxib, synthesized via sulfonamide formation from its sulfonyl chloride intermediate .
  • Bis-pyrrolo isoxazole cycloadducts : Synthesized via nitrone cycloadditions, these compounds highlight the versatility of isoxazole sulfonyl chlorides in constructing polycyclic architectures .

Structural distinctions from analogs include:

  • Dual sulfonyl chloride groups , enabling divergent derivatization.
  • Chlorosulfonyl-phenyl substitution , which augments electrophilicity compared to non-halogenated analogs .

Properties

IUPAC Name

3-[4-(4-chlorosulfonylphenyl)-5-methyl-1,2-oxazol-3-yl]benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2NO5S2/c1-10-15(11-5-7-13(8-6-11)25(17,20)21)16(19-24-10)12-3-2-4-14(9-12)26(18,22)23/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDDCVZQQYUBTRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC(=CC=C2)S(=O)(=O)Cl)C3=CC=C(C=C3)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2NO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Single Sulfonyl Chloride Groups

5-Methyl-3-phenyl-4-isoxazolesulfonylchloride (CAS 857283-56-8, C₁₀H₈ClNO₃S, MW 257.69) shares the isoxazole core but lacks the dual sulfonyl chloride functionality. Key differences:

Property Target Compound 5-Methyl-3-phenyl-4-isoxazolesulfonylchloride
Sulfonyl Chloride Groups 2 1
Molecular Weight ~469.3 (estimated) 257.69
Reactivity Higher (dual electrophilic sites) Moderate
Applications Pharmaceutical intermediates Limited to single-step sulfonylation

The dual sulfonyl chloride groups in the target compound enable sequential functionalization, a critical advantage in multi-step syntheses .

Vicinal Diaryl-Substituted Isoxazole Derivatives

Compounds such as 3-((4-(4-(4-Chlorophenyl)-5-methylisoxazol-3-yl)-phenoxy)methyl)benzonitrile (22, C₂₄H₁₆ClN₃O₂) and methyl-3-((4-(4-(4-chlorophenyl)-5-methylisoxazol-3-yl)-phenoxy)methyl)benzoate (23, C₂₆H₂₁ClN₂O₄) from share the diaryl-isoxazole scaffold but replace sulfonyl chlorides with nitrile or ester groups. These substitutions reduce electrophilicity, shifting their utility toward non-covalent interactions (e.g., receptor binding) rather than covalent modifications .

Heterocyclic Variants: Pyrazole vs. Isoxazole

3-(1-Methyl-1H-pyrazol-3-yl)benzenesulfonyl chloride (CAS 912569-59-6, C₁₀H₉ClN₂O₂S, MW 256.71) replaces the isoxazole with a pyrazole ring. Pyrazoles exhibit stronger hydrogen-bonding capacity due to the N–H group, whereas isoxazoles are more electron-deficient, favoring electrophilic reactivity. This distinction makes pyrazole sulfonyl chlorides preferable in coordination chemistry and isoxazole derivatives in acid-catalyzed reactions .

Sulfonamide and Sulfonate Esters

N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-2-oxopropanehydrazonoyl chloride () contains a sulfamoyl group instead of sulfonyl chloride. Sulfonamides are less reactive but more stable, making them suitable for direct biological applications (e.g., antibacterial agents targeting folate synthesis) . In contrast, sulfonyl chlorides serve as precursors for these derivatives.

Perfluorinated Sulfonyl Chlorides

Perfluorinated analogs like 4-(pentadecafluoroheptyl)benzenesulfonyl chloride (CAS 25444-35-3) feature fluorinated alkyl chains. The target compound’s aryl chlorides balance reactivity and solubility, enabling broader synthetic utility .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Heterocycle Functional Groups Molecular Weight Key Application Reference
Target Compound Isoxazole Dual sulfonyl chloride ~469.3 Pharmaceutical synthesis
5-Methyl-3-phenyl-4-isoxazolesulfonylchloride Isoxazole Single sulfonyl chloride 257.69 Intermediate synthesis
3-(1-Methyl-1H-pyrazol-3-yl)benzenesulfonyl chloride Pyrazole Single sulfonyl chloride 256.71 Coordination chemistry

Table 2: Reactivity Trends

Group Electrophilicity Stability Example Compound
Sulfonyl chloride High Low Target compound
Sulfonamide Low High USP Sulfamethoxazole RS
Perfluorinated alkyl Moderate Very high 4-(pentadecafluoroheptyl)benzenesulfonyl chloride

Q & A

Q. What are the key considerations for optimizing the synthesis of 3-(4-(4-(chlorosulfonyl)phenyl)-5-methylisoxazol-3-yl)benzenesulfonyl chloride?

  • Methodological Answer : Synthesis optimization requires careful control of cyclization and oxidative chlorination steps. For example, Lawesson’s reagent can facilitate cyclization of intermediates like ethyl 2-{[1-(benzylsulfanyl)-2-oxo-2-phenylethyl]amino}-2-oxoacetate, while oxidative chlorination with Cl₂/SO₂Cl₂ ensures complete conversion to sulfonyl chloride derivatives . Key parameters include reaction temperature (70–90°C), stoichiometry of chlorinating agents, and purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Monitor reaction progress using TLC and confirm purity via NMR (¹H/¹³C) and HRMS.

Q. How can researchers confirm the structural integrity of this compound after synthesis?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:
  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.5 ppm) and methyl/isoxazole groups (δ 2.5–2.7 ppm for CH₃; δ 6.1–6.3 ppm for isoxazole protons) .
  • X-ray crystallography : Resolve bond lengths and angles (e.g., S=O bonds ~1.42 Å; isoxazole ring angles ~108–112°) to validate stereoelectronic effects .
  • FT-IR : Confirm sulfonyl chloride stretches (1360–1380 cm⁻¹ for S=O asymmetric; 1150–1170 cm⁻¹ for symmetric vibrations) .

Q. What are the primary reactivity pathways of this compound in nucleophilic substitution reactions?

  • Methodological Answer : The sulfonyl chloride groups undergo nucleophilic substitution with amines, alcohols, or thiols. For example:
  • Reaction with primary amines (e.g., benzylamine) in DMF at 0–5°C yields sulfonamides.
  • Use catalytic DMAP to enhance reactivity in polar aprotic solvents. Monitor by LC-MS to detect intermediates and byproducts (e.g., disulfonate esters) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound?

  • Methodological Answer : Perform density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level to:
  • Map electrostatic potential surfaces, highlighting electron-deficient sulfonyl groups as reactive sites.
  • Calculate HOMO-LUMO gaps (~4.5–5.0 eV) to predict charge-transfer interactions in catalytic systems .
  • Compare theoretical vs. experimental bond lengths (e.g., C-S bond: calculated 1.78 Å vs. X-ray 1.76 Å) to validate models .

Q. What strategies resolve contradictions in biological activity data during antitumor screening?

  • Methodological Answer : Address variability in cell line responses (e.g., NCI-60 panel) by:
  • Normalizing data to positive controls (e.g., doxorubicin).
  • Using dose-response curves (IC₅₀ values) and ANOVA to assess significance (p < 0.05).
  • Cross-validating results with apoptosis assays (Annexin V/PI staining) and proteomic profiling to identify off-target effects .

Q. How does steric hindrance from the 5-methylisoxazole group influence sulfonylation kinetics?

  • Methodological Answer : Conduct kinetic studies under pseudo-first-order conditions:
  • Compare reaction rates of 5-methylisoxazole derivatives vs. unsubstituted analogs using stopped-flow UV-Vis (λ = 260 nm for sulfonyl chloride decay).
  • The methyl group reduces reactivity by ~30% due to steric effects on transition-state geometry, as shown in Eyring plots (ΔΔG‡ ≈ 2.1 kcal/mol) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-(4-(4-(Chlorosulfonyl)phenyl)-5-methylisoxazol-3-yl)benzenesulfonyl chloride
Reactant of Route 2
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3-(4-(4-(Chlorosulfonyl)phenyl)-5-methylisoxazol-3-yl)benzenesulfonyl chloride

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